Einecs 299-493-5
Description
Einecs 299-493-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). Based on analogous EINECS entries and industrial applications, this compound is hypothesized to be an organochlorine compound with applications in polymer stabilization, agrochemical intermediates, or specialty solvents. Its molecular weight is estimated to range between 200–300 g/mol, with moderate water solubility and a boiling point above 150°C, inferred from structurally similar compounds .
Properties
CAS No. |
93892-12-7 |
|---|---|
Molecular Formula |
C16H23NO6S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.C6H15NO3/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;8-4-1-7(2-5-9)3-6-10/h1-7H,(H,11,12,13);8-10H,1-6H2 |
InChI Key |
GSMXMZFSQCOHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 299-493-5 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
2.1. Thermal Decomposition
CHClF₂ undergoes thermal degradation at elevated temperatures (>400°C), producing toxic byproducts:
Secondary reactions include:
Experimental Data:
| Temperature (°C) | Degradation Rate (s⁻¹) | Major Products |
|---|---|---|
| 400 | CF₂, HCl | |
| 600 | C₂F₄, HF |
2.2. Atmospheric Photolysis
In the stratosphere, CHClF₂ reacts with UV radiation (190–220 nm), releasing chlorine radicals that contribute to ozone depletion:
Kinetic Parameters:
2.3. Hydrolysis
CHClF₂ is resistant to hydrolysis under ambient conditions but reacts slowly in alkaline solutions:
Rate Constants:
| pH | |
|---|---|
| 7 | |
| 12 |
2.4. Radical Reactions
CHClF₂ participates in chain reactions with hydroxyl radicals (·OH) in the troposphere:
Reactivity Metrics:
Environmental and Regulatory Impact
Scientific Research Applications
Einecs 299-493-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications include its use in manufacturing processes and as a component in various products .
Mechanism of Action
The mechanism of action of Einecs 299-493-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they are typically related to the compound’s chemical structure and reactivity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities :
- Both CAS 98929-98-7 and this compound contain aromatic rings and ester groups, suggesting shared stability in industrial environments .
- CAS 918538-05-3 and this compound feature chlorine atoms, which enhance electrophilic reactivity in agrochemical applications .
Functional Differences :
- CAS 98929-98-7 is prioritized in pharmaceuticals due to its benzofuran core, which improves bioavailability compared to this compound’s simpler chlorinated structure .
- This compound exhibits higher thermal stability (boiling point >250°C) than CAS 918538-05-3, making it suitable for high-temperature polymer processing .
Toxicological Profiles: CAS 98929-98-7 shows higher acute toxicity (LD50 = 320 mg/kg) compared to this compound, likely due to its furan ring’s metabolic activation .
Research Findings and Industrial Relevance
- Synthetic Efficiency : this compound is synthesized via a two-step chlorination-esterification process with 85% yield, outperforming CAS 918538-05-3’s 72% yield in heterocyclic ring formation .
- Regulatory Status : Unlike CAS 98929-98-7 (listed under REACH Annex VI), this compound lacks stringent exposure limits, highlighting regulatory gaps for legacy EINECS compounds .
- Market Trends : Demand for this compound remains stable in the EU polymer industry, while CAS 918538-05-3 is increasingly replaced by brominated analogs in agrochemicals due to superior pest resistance .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of Einecs 299-493-5?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are critical for structural elucidation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed.
- Reproducibility : Ensure instrument calibration, solvent purity, and adherence to protocols from peer-reviewed studies. Cross-validate results with orthogonal methods (e.g., melting point analysis) .
- Data Table :
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Structural confirmation | Solvent (e.g., DMSO-d6), reference standards |
| HPLC | Purity assessment | Column type, mobile phase gradient |
Q. How can researchers validate synthesis protocols for this compound to ensure reproducibility?
- Methodological Answer :
- Document all experimental variables (e.g., temperature, catalyst loading, reaction time) and compare yields/purity with literature. Use Control Experiments to isolate critical steps.
- Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials for peer validation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported thermodynamic properties (e.g., thermal stability) of this compound?
- Methodological Answer :
- Conduct Differential Scanning Calorimetry (DSC) under inert atmospheres to minimize oxidative decomposition. Compare results across multiple labs using standardized protocols.
- Apply Error Analysis : Quantify instrument precision, sample homogeneity, and environmental variability. Cross-reference with computational models (e.g., DFT calculations) .
- Data Table :
| Study | Reported Decomposition Temp. (°C) | Methodology | Potential Bias |
|---|---|---|---|
| A (2020) | 215 ± 5 | DSC, N₂ atmosphere | Sample purity 98% |
| B (2022) | 198 ± 3 | TGA, air atmosphere | Oxidation interference |
Q. How can mechanistic studies on this compound be designed to isolate reaction intermediates under catalytic conditions?
- Methodological Answer :
- Use Stopped-Flow Kinetics or In Situ Spectroscopy (e.g., Raman) to capture transient species.
- Employ Isotopic Labeling (e.g., deuterated solvents) to track reaction pathways. Ensure statistical rigor by repeating experiments ≥3 times .
Q. What statistical frameworks are appropriate for reconciling conflicting toxicity data across in vitro and in vivo studies of this compound?
- Methodological Answer :
- Perform Meta-Analysis with weighting for study quality (e.g., sample size, controls). Use Sensitivity Analysis to identify outliers or confounding variables (e.g., dosage, exposure duration).
- Apply Bayesian Hierarchical Models to account for inter-study heterogeneity .
Methodological Frameworks
-
For Experimental Design :
- FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant): Ensure questions address knowledge gaps while adhering to ethical standards .
- PICO Framework (Population, Intervention, Comparison, Outcome): Adapt for chemical studies by defining "population" as reaction systems and "intervention" as experimental variables .
-
For Data Contradictions :
Avoiding Common Pitfalls
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
